Febuxostat Isopropyl isomer

描述

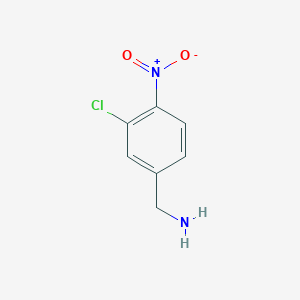

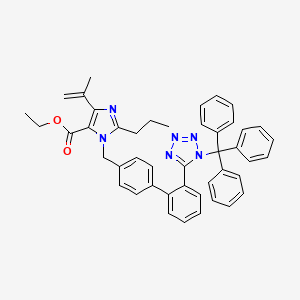

Febuxostat Isopropyl isomer is an impurity of Febuxostat, a selective xanthine oxidase inhibitor. Febuxostat is primarily used to treat hyperuricemia in patients with gout by reducing the production of uric acid . The isopropyl isomer of Febuxostat shares a similar chemical structure but differs in the spatial arrangement of its atoms.

作用机制

Target of Action

Febuxostat Isopropyl Isomer, like Febuxostat, is a selective inhibitor of xanthine oxidase (XO) . Xanthine oxidase is an enzyme involved in the synthesis of uric acid, a substance that can accumulate and cause gout .

Mode of Action

This compound interacts with its target, xanthine oxidase, by binding to it and inhibiting its activity . This interaction results in a reduction of uric acid production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine degradation pathway, where xanthine oxidase plays a crucial role . By inhibiting xanthine oxidase, this compound reduces the conversion of hypoxanthine and xanthine to uric acid . This action can lead to a decrease in uric acid levels, thereby preventing the formation of uric acid crystals that cause gout .

Pharmacokinetics

Febuxostat, and by extension this compound, exhibits an oral bioavailability of about 85%, indicating a high level of absorption in the body . The drug follows a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 9.4 ± 4.9 hours at daily doses of 40 mg or more . Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); the metabolites are primarily excreted via the kidneys .

Result of Action

The primary molecular effect of this compound is the reduction of serum uric acid levels . On a cellular level, this can prevent the accumulation of uric acid crystals in and around joints, which can lead to inflammation and the symptoms of gout .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, renal function can impact the drug’s efficacy due to its role in the excretion of the drug and its metabolites . Additionally, factors such as age and sex may require personalized dosing strategies .

生化分析

Biochemical Properties

Febuxostat Isopropyl isomer interacts with the enzyme xanthine oxidase, inhibiting its activity . This interaction is characterized by a high affinity, with a Ki value of 0.6 nM .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by reducing the production of uric acid, thereby lowering serum uric acid levels . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the selective inhibition of xanthine oxidase, resulting in reduced uric acid production . This can lead to changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce serum urate concentrations by about 80% in healthy subjects treated with multiple doses . The drug follows a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 9.4 ± 4.9 hours .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily via the cytochrome P450 enzyme system and by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .

Transport and Distribution

This compound is distributed throughout body tissues and is bound to plasma proteins, primarily albumin . The drug has a moderate volume of distribution, indicating its distribution throughout body tissues .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely to be found in the vicinity of xanthine oxidase, an enzyme that is located in the outer aspect of cells, particularly in the liver and intestine .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Febuxostat Isopropyl isomer involves several steps, starting from the basic chemical structure of Febuxostat. The process typically includes:

Formation of the core structure: This involves the synthesis of the thiazole ring, which is a crucial part of the Febuxostat molecule.

Introduction of functional groups: Various functional groups, such as cyano and isopropyl groups, are introduced to the core structure through substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. High-performance liquid chromatography (HPLC) is commonly used for purification in industrial settings .

化学反应分析

Types of Reactions

Febuxostat Isopropyl isomer undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: Various substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

科学研究应用

Febuxostat Isopropyl isomer has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of Febuxostat formulations.

Biology: Investigated for its potential effects on cellular metabolism and enzyme inhibition.

Medicine: Studied for its pharmacokinetics and pharmacodynamics in comparison to Febuxostat.

Industry: Utilized in the development of new pharmaceutical formulations and quality control processes

相似化合物的比较

Similar Compounds

Allopurinol: Another xanthine oxidase inhibitor used to treat hyperuricemia and gout.

Topiroxostat: A newer xanthine oxidase inhibitor with a similar mechanism of action.

Oxypurinol: The active metabolite of Allopurinol, also inhibiting xanthine oxidase.

Uniqueness

Febuxostat Isopropyl isomer is unique due to its specific spatial arrangement, which may influence its pharmacokinetic and pharmacodynamic properties. Unlike Allopurinol, which is a purine analogue, Febuxostat and its isomers are non-purine selective inhibitors, offering an alternative for patients intolerant to purine-based treatments .

属性

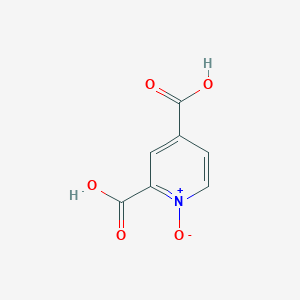

IUPAC Name |

2-(3-cyano-4-propan-2-yloxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-8(2)20-12-5-4-10(6-11(12)7-16)14-17-9(3)13(21-14)15(18)19/h4-6,8H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKMOFWTLCOKFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC(C)C)C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B3338817.png)

![3-Chloro-7-fluorobenzo[d]isoxazole](/img/structure/B3338866.png)

![Silane, [[(1R,3R)-5-(2-chloroethylidene)-1,3-cyclohexanediyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B3338888.png)

![4,6-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B3338927.png)